1H-Indole, 6-methyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-methyl-2-(trifluoromethyl)- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the indole ring enhances its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and agrochemicals .
Preparation Methods
The synthesis of 1H-Indole, 6-methyl-2-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction selectively introduces the trifluoromethyl group at the 2-position of the indole ring under mild conditions . Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of trifluoroiodomethane (CF3I) and visible light . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole, 6-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole, 6-methyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1H-Indole, 6-methyl-2-(trifluoromethyl)- can be compared with other indole derivatives such as:
2-(Trifluoromethyl)indole: Similar in structure but lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-(Trifluoromethyl)indole: Lacks the trifluoromethyl group at the 2-position, which can influence its stability and lipophilicity.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups, used primarily as a plant hormone.
The unique combination of the trifluoromethyl and methyl groups in 1H-Indole, 6-methyl-2-(trifluoromethyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3 |
InChI Key |
HYMQPICHDYWVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.